N-Cyclopentyl-N'-methyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
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Overview
Description
EINECS 283-766-0 is a unique identifier assigned to a specific chemical substance within the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Chemical Reactions Analysis
EINECS 283-766-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .
Scientific Research Applications
EINECS 283-766-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or therapeutic agents. Industrial applications may include its use in manufacturing processes or as a component in commercial products .
Comparison with Similar Compounds
EINECS 283-766-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The specific properties and applications of EINECS 283-766-0 may differ from these similar compounds, making it a valuable substance in its own right .
List of Similar Compounds::- Cyclohexyl bromide (EINECS 203-622-2)
- 4-Bromoacetanilide (EINECS 203-154-9)
- Phenyl benzoate (EINECS 202-293-2)
- N,N,N-triphenylamine (EINECS 210-035-5)
- Methyl Salicylate (EINECS 204-317-7)
Properties
CAS No. |
84712-75-4 |
---|---|
Molecular Formula |
C10H17N5S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-N-cyclopentyl-4-N-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17N5S/c1-11-8-13-9(15-10(14-8)16-2)12-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
WYGJZAZXEXPVSU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)SC)NC2CCCC2 |
Origin of Product |
United States |
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